molecular formula C8H13NO3S B565247 N-(Acetyl-d3)-S-allyl-L-cysteine CAS No. 1331907-55-1

N-(Acetyl-d3)-S-allyl-L-cysteine

Cat. No.: B565247
CAS No.: 1331907-55-1
M. Wt: 206.274
InChI Key: LKRAEHUDIUJBSF-HMQROFFESA-N
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Description

N-(Acetyl-d3)-S-allyl-L-cysteine is a deuterated derivative of S-allyl-L-cysteine, a compound found in garlic. The deuterium labeling is used to trace the compound in metabolic studies. This compound is of interest due to its potential health benefits and its role in various biochemical processes.

Scientific Research Applications

N-(Acetyl-d3)-S-allyl-L-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving S-allyl-L-cysteine.

    Biology: Investigated for its role in cellular processes and its potential antioxidant properties.

    Medicine: Studied for its potential health benefits, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of dietary supplements and functional foods.

Mechanism of Action

Target of Action

N-(Acetyl-d3)-S-allyl-L-cysteine is a modified amino acidIt’s known that acetylated amino acids can switch their uptake into cells from certain transporters to others . For instance, acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Mode of Action

It’s speculated that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . The acetylation of the amino acid could potentially alter its interaction with its targets, leading to changes in cellular processes .

Biochemical Pathways

It’s known that acetylated amino acids like n-acetyl-l-leucine can bypass certain rate-limiting steps in activation of amino acid-mediated signaling and metabolic processes inside cells . This suggests that this compound could potentially affect similar pathways.

Pharmacokinetics

It’s known that the acetylation of amino acids can enhance their pharmacokinetic or pharmacodynamic properties, making drugs more effective . This could potentially apply to this compound as well.

Result of Action

It’s speculated that the compound’s effects are mediated via its metabolic products . This could potentially lead to changes in cellular processes and signaling pathways.

Action Environment

It’s known that the pharmacokinetics and pharmacodynamics of acetylated amino acids can be influenced by various factors, including the presence of certain enzymes and transporters .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(Acetyl-d3)-S-allyl-L-cysteine are not well-studied. It is known that L-cysteine, the parent compound, interacts with various enzymes, proteins, and other biomolecules. For instance, L-cysteine is involved in the synthesis of proteins, taurine, coenzyme A, and glutathione, a powerful antioxidant

Cellular Effects

The cellular effects of this compound are currently unknown. L-cysteine, its parent compound, is known to influence cell function. It is involved in protein synthesis, detoxification, and the regulation of cellular metabolism

Metabolic Pathways

L-cysteine, its parent compound, is involved in several metabolic pathways, including the synthesis of taurine and glutathione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetyl-d3)-S-allyl-L-cysteine typically involves the acetylation of S-allyl-L-cysteine with deuterated acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium. The process involves:

  • Dissolving S-allyl-L-cysteine in a suitable solvent such as dichloromethane.
  • Adding deuterated acetic anhydride to the solution.
  • Stirring the mixture at a low temperature to control the reaction rate.
  • Purifying the product using chromatography techniques to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale reactors to accommodate the increased volume of reactants.
  • Automated systems for precise control of reaction conditions.
  • Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

N-(Acetyl-d3)-S-allyl-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxides back to the thioether.

    Substitution: The allyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    N-(Acetyl-d3)-S-benzyl-L-cysteine: Another deuterated derivative with similar applications in metabolic studies.

    Acephate-(acetyl-d3): A deuterated pesticide used in analytical chemistry.

Uniqueness

N-(Acetyl-d3)-S-allyl-L-cysteine is unique due to its specific structure, which allows it to be used as a tracer in studies involving garlic-derived compounds. Its deuterium labeling provides a distinct advantage in tracking metabolic pathways without interfering with the natural processes.

Properties

IUPAC Name

(2R)-3-prop-2-enylsulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRAEHUDIUJBSF-HMQROFFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724522
Record name N-(~2~H_3_)Ethanoyl-S-prop-2-en-1-yl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331907-55-1
Record name N-(~2~H_3_)Ethanoyl-S-prop-2-en-1-yl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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